Cas no 63647-65-4 (4-trifluoromethanesulfonylbenzene-1-thiol)

4-Trifluoromethanesulfonylbenzene-1-thiol is a specialized organosulfur compound featuring both a trifluoromethanesulfonyl (triflyl) group and a thiol functionality. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in nucleophilic substitution reactions and as a building block for pharmaceuticals and agrochemicals. The electron-withdrawing triflyl group enhances the acidity of the thiol proton, improving its utility in metal coordination and catalysis. Its stability under various conditions allows for versatile applications in cross-coupling reactions and functional group transformations. The compound’s distinct properties make it a useful intermediate for designing advanced materials and bioactive molecules.
4-trifluoromethanesulfonylbenzene-1-thiol structure
63647-65-4 structure
Product Name:4-trifluoromethanesulfonylbenzene-1-thiol
CAS No:63647-65-4
MF:C7H5F3O2S2
MW:242.238610029221
MDL:MFCD12174234
CID:1655163
PubChem ID:43455232
Update Time:2025-05-21

4-trifluoromethanesulfonylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 4-[(trifluoromethyl)sulfonyl]-
    • 4-trifluoromethanesulfonylbenzene-1-thiol
    • 4-[(Trifluoromethyl)sulfonyl]benzenethiol
    • EN300-97617
    • DTXSID001270264
    • 4-(trifluoromethylsulfonyl)-benzenethiol
    • KPCIEOCEYIZTEF-UHFFFAOYSA-N
    • 63647-65-4
    • 4-(trifluoromethylsulfonyl)benzenethiol
    • 4-trifluoromethanesulfonylbenzenethiol
    • MDL: MFCD12174234
    • Inchi: 1S/C7H5F3O2S2/c8-7(9,10)14(11,12)6-3-1-5(13)2-4-6/h1-4,13H
    • InChI Key: KPCIEOCEYIZTEF-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(C1C=CC(=CC=1)S)(=O)=O

Computed Properties

  • Exact Mass: 241.96835
  • Monoisotopic Mass: 241.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.5A^2

Experimental Properties

  • PSA: 34.14

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Additional information on 4-trifluoromethanesulfonylbenzene-1-thiol

Recent Advances in the Application of 4-Trifluoromethanesulfonylbenzene-1-thiol (CAS: 63647-65-4) in Chemical Biology and Pharmaceutical Research

4-Trifluoromethanesulfonylbenzene-1-thiol (CAS: 63647-65-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in drug discovery, materials science, and bioconjugation strategies. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-trifluoromethanesulfonylbenzene-1-thiol as a key intermediate in the synthesis of novel kinase inhibitors. The electron-withdrawing trifluoromethanesulfonyl group enhances the thiol's reactivity, enabling efficient conjugation with various electrophiles. Researchers successfully incorporated this moiety into lead compounds targeting EGFR mutations, showing improved pharmacokinetic properties compared to traditional thiol-based inhibitors.

In bioconjugation chemistry, recent work in Angewandte Chemie (2024) revealed that 63647-65-4 serves as an excellent precursor for stable thioether linkages. The compound's enhanced nucleophilicity, attributed to the electron-deficient benzene ring, facilitates rapid and selective reactions with maleimides and other Michael acceptors under physiological conditions. This property has been leveraged for site-specific protein modification and antibody-drug conjugate development.

Material science applications have also benefited from this compound. A Nature Materials publication (2023) described its use in creating self-assembled monolayers (SAMs) with exceptional thermal and chemical stability. The trifluoromethanesulfonyl group imparts unique surface properties that are being explored for biosensor development and nanoelectronic applications.

From a synthetic chemistry perspective, recent advances in organocatalysis have employed 4-trifluoromethanesulfonylbenzene-1-thiol as a potent hydrogen bond donor. Its ability to activate carbonyl compounds through dual hydrogen bonding has enabled asymmetric transformations with high enantioselectivity, as reported in ACS Catalysis (2024).

Safety and handling considerations for 63647-65-4 have been updated in recent chemical safety literature. While generally stable at room temperature, the compound requires protection from moisture and strong oxidizers. Proper personal protective equipment is recommended due to potential skin and eye irritation.

Future research directions identified in these studies include exploring the compound's potential in PROTAC development, where its unique properties could facilitate ternary complex formation, and further optimization of its reactivity profile for click chemistry applications. The growing body of research suggests that 4-trifluoromethanesulfonylbenzene-1-thiol will continue to play an important role in advancing chemical biology and pharmaceutical innovation.

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